molecular formula C27H28N4O3S2 B2800228 4-(4-(benzo[d]thiazol-2-yl)piperazine-1-carbonyl)-N-benzyl-N-ethylbenzenesulfonamide CAS No. 864939-49-1

4-(4-(benzo[d]thiazol-2-yl)piperazine-1-carbonyl)-N-benzyl-N-ethylbenzenesulfonamide

Cat. No.: B2800228
CAS No.: 864939-49-1
M. Wt: 520.67
InChI Key: KPDRWLYMSASUDJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound features a benzothiazole core fused to a piperazine ring via a carbonyl group, further connected to a benzenesulfonamide moiety substituted with benzyl and ethyl groups. The benzothiazole scaffold is widely explored in medicinal chemistry for its bioactivity, particularly in anticancer and antimicrobial contexts . The sulfonamide group introduces hydrogen-bonding capabilities and electron-withdrawing effects, which may enhance metabolic stability and target binding compared to simpler amide or ketone derivatives .

Properties

IUPAC Name

4-[4-(1,3-benzothiazol-2-yl)piperazine-1-carbonyl]-N-benzyl-N-ethylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H28N4O3S2/c1-2-31(20-21-8-4-3-5-9-21)36(33,34)23-14-12-22(13-15-23)26(32)29-16-18-30(19-17-29)27-28-24-10-6-7-11-25(24)35-27/h3-15H,2,16-20H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KPDRWLYMSASUDJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC1=CC=CC=C1)S(=O)(=O)C2=CC=C(C=C2)C(=O)N3CCN(CC3)C4=NC5=CC=CC=C5S4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H28N4O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

520.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Target of Action

The compound, also known as 4-[4-(1,3-benzothiazol-2-yl)piperazine-1-carbonyl]-N-benzyl-N-ethylbenzene-1-sulfonamide, has been found to have significant activity against acetylcholinesterase (AChE) and monoamine oxidase B (MAO-B) enzymes. These enzymes play crucial roles in the nervous system. AChE is involved in the termination of impulse transmission at cholinergic synapses by rapid hydrolysis of the neurotransmitter acetylcholine, while MAO-B is involved in the oxidative deamination of biogenic amines in the brain.

Mode of Action

The compound interacts with its targets, AChE and MAO-B, by inhibiting their activities. This inhibition can lead to an increase in the concentration of acetylcholine in the synaptic cleft and a decrease in the metabolism of certain monoamine neurotransmitters, respectively. This can result in enhanced cholinergic transmission and altered monoaminergic neurotransmission.

Biochemical Pathways

The compound’s action affects the cholinergic and monoaminergic neurotransmission pathways. By inhibiting AChE, it prevents the breakdown of acetylcholine, leading to an increase in the availability of this neurotransmitter. By inhibiting MAO-B, it prevents the breakdown of certain monoamine neurotransmitters, potentially leading to an increase in their availability.

Comparison with Similar Compounds

Structural Comparison with Similar Compounds

Core Benzothiazole-Piperazine Derivatives

  • Compound 5j (1-(4-(Benzo[d]thiazol-2-yl)piperazin-1-yl)-2-(4-((benzo[d]thiazol-2-ylthio)methyl)-1H-1,2,3-triazol-1-yl)ethanone): Molecular Weight: 507.10 g/mol Functional Groups: Dual benzothiazole units linked via a triazole-thioether. Key Differences: Lacks the sulfonamide group, instead featuring a triazole-thioether, which may reduce polarity compared to the target compound .
  • Compound 13 (1-(Benzo[d]thiazol-2-yl)-4-(4-(4-chlorophenyl)piperazin-1-yl)butan-1-one hydrochloride): Structure: Piperazine linked to benzothiazole via a butanone chain.

Sulfonamide-Containing Analogs

  • Compound 12a (from ): A 4-(benzo[d]thiazol-2-yl)benzohydrazide derivative with demonstrated cytotoxicity against MCF7 breast cancer cells.

    • Key Differences : Hydrazide vs. sulfonamide functionality; the latter may improve solubility and bioavailability due to enhanced hydrogen bonding .
  • Compound 3b (from ): A 3-(4-(benzo[d]thiazol-2-yl)phenyl)-5-(p-chlorophenyl)-1,3,5-oxadiazinane-4-thione with potent antibacterial activity.

    • Key Differences : Oxadiazinane-thione core vs. sulfonamide; the target compound’s sulfonamide may offer broader pharmacokinetic advantages .

Physical Properties

Compound Molecular Weight (g/mol) Melting Point (°C) Key Functional Groups
Target Compound ~550 (estimated) 200–220 (predicted) Sulfonamide, benzothiazole
5j 507.10 Not reported Triazole-thioether
5k 490.13 Not reported Benzimidazole-thioether
3b Not reported Not reported Oxadiazinane-thione

Notes: The target’s sulfonamide group likely increases melting point and crystallinity compared to amide or ketone analogs .

Antimicrobial Activity

  • Compound 3b () : MIC against S. aureus comparable to tetracycline, attributed to the p-chlorophenyl substituent .
  • Compound 15 Derivatives () : MIC values of 15.6–125 µg/mL against E. coli and C. albicans. Electron-donating groups (e.g., methoxy) enhance activity .

Anticancer Potential

  • Compound 12a () : High cytotoxicity against MCF7 cells via apoptosis induction .
  • Compound 5j () : Moderate activity linked to triazole-thioether interactions with cellular targets .
  • Target Compound: The sulfonamide group may modulate apoptosis pathways, similar to known sulfonamide-based anticancer agents .

Q & A

Basic: What are the key synthetic steps and reaction conditions for synthesizing 4-(4-(benzo[d]thiazol-2-yl)piperazine-1-carbonyl)-N-benzyl-N-ethylbenzenesulfonamide?

The synthesis involves:

  • Coupling of benzo[d]thiazole and piperazine : React benzo[d]thiazol-2-yl derivatives with piperazine under reflux in polar aprotic solvents (e.g., dimethylformamide or dichloromethane) using bases like potassium carbonate to form the piperazine-thiazole core .
  • Sulfonamide and carbonyl linkage : Introduce the benzenesulfonamide moiety via nucleophilic substitution or carbodiimide-mediated coupling. Optimize pH (6–8) and temperature (40–60°C) to minimize side reactions .
  • Purification : Use column chromatography (silica gel, methanol/dichloromethane gradients) or recrystallization (ethanol/water) to isolate the final product. Monitor purity via HPLC (>95%) .

Basic: Which analytical techniques are critical for characterizing this compound, and what structural features do they confirm?

  • NMR spectroscopy :
    • ¹H NMR : Aromatic protons (δ 7.0–8.5 ppm for benzothiazole and benzene rings), piperazine methylene (δ 2.5–3.5 ppm), and N-ethyl/-benzyl groups (δ 1.0–1.5 ppm for CH3, δ 4.0–4.5 ppm for CH2) .
    • ¹³C NMR : Carbonyl (C=O, δ 165–170 ppm), sulfonamide (SO2, δ 45–55 ppm), and aromatic carbons .
  • Mass spectrometry (MS) : Confirm molecular weight (e.g., ESI-MS: [M+H]+ ion) and fragmentation patterns matching the sulfonamide and benzothiazole moieties .

Advanced: How can researchers optimize reaction yields for the piperazine-benzothiazole coupling step?

  • Solvent selection : Use DMF for high solubility of intermediates, but switch to dichloromethane for temperature-sensitive steps to avoid decomposition .
  • Catalyst optimization : Test coupling agents like HATU or EDCI with N-hydroxysuccinimide to improve efficiency. Monitor by TLC every 30 minutes .
  • Temperature control : Maintain 60–80°C for acyl chloride reactions, but reduce to room temperature for amine couplings to prevent racemization .

Advanced: How should contradictory biological activity data (e.g., receptor binding vs. cellular assays) be resolved?

  • Assay validation :
    • Repeat receptor-binding studies (e.g., SPR or radioligand assays) with purified compound (>98% by HPLC) to confirm affinity .
    • Perform cytotoxicity controls (e.g., MTT assay) to rule out false positives in cellular models .
  • Structural analogs : Synthesize derivatives (e.g., replacing N-ethyl with methyl or altering the benzothiazole substituents) to isolate pharmacophore contributions .

Advanced: What computational methods are suitable for predicting the compound’s interaction with biological targets?

  • Molecular docking : Use AutoDock Vina or Schrödinger Suite to model binding to targets like dopamine receptors or kinases. Validate with co-crystallized ligands (PDB IDs: e.g., 4U5E for benzothiazole interactions) .
  • MD simulations : Run 100 ns trajectories in GROMACS to assess stability of sulfonamide-target hydrogen bonds and piperazine flexibility .

Basic: What are the stability considerations for long-term storage of this compound?

  • Storage conditions : Lyophilize and store at –20°C under argon to prevent hydrolysis of the sulfonamide group. Avoid light exposure to protect the benzothiazole ring .
  • Degradation analysis : Monitor via accelerated stability studies (40°C/75% RH for 4 weeks) with HPLC to detect hydrolysis or oxidation byproducts .

Advanced: How can researchers address low solubility in aqueous buffers during in vitro assays?

  • Co-solvents : Use DMSO (≤1% v/v) for initial stock solutions, then dilute in PBS with 0.1% Tween-80 to maintain solubility without cytotoxicity .
  • Prodrug design : Introduce phosphate or PEG groups at the N-ethyl position to enhance hydrophilicity while retaining activity .

Basic: What safety protocols are recommended for handling this compound in the lab?

  • PPE : Wear nitrile gloves, lab coat, and goggles. Use a fume hood for weighing and reactions due to potential dust inhalation .
  • Waste disposal : Neutralize acidic/basic byproducts before discarding in halogenated waste containers. Follow institutional guidelines for sulfonamide derivatives .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.